molecular formula C17H28N2O3 B13812496 Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate CAS No. 54010-15-0

Butyl 2-[(cyclohexylcarbamoyl)amino]cyclopent-1-ene-1-carboxylate

Cat. No.: B13812496
CAS No.: 54010-15-0
M. Wt: 308.4 g/mol
InChI Key: LGORSSOOWMQQOY-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is a complex organic compound with a unique structure that includes a cyclohexyl group, a butoxy-carbonyl group, and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea typically involves multiple steps, starting with the preparation of the cyclopentene ring and the cyclohexyl group. The butoxy-carbonyl group is then introduced through esterification reactions. The final step involves the formation of the urea linkage, which can be achieved using reagents such as isocyanates or carbamates under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the urea linkage or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-[2-methoxy-carbonylcyclopent-(1)-enyl]-urea
  • 1-Cyclohexyl-3-[2-ethoxy-carbonylcyclopent-(1)-enyl]-urea

Uniqueness

1-Cyclohexyl-3-[2-butoxy-carbonylcyclopent-(1)-enyl]-urea is unique due to the presence of the butoxy-carbonyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it a valuable compound for specific research applications .

Properties

CAS No.

54010-15-0

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

butyl 2-(cyclohexylcarbamoylamino)cyclopentene-1-carboxylate

InChI

InChI=1S/C17H28N2O3/c1-2-3-12-22-16(20)14-10-7-11-15(14)19-17(21)18-13-8-5-4-6-9-13/h13H,2-12H2,1H3,(H2,18,19,21)

InChI Key

LGORSSOOWMQQOY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(CCC1)NC(=O)NC2CCCCC2

Origin of Product

United States

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